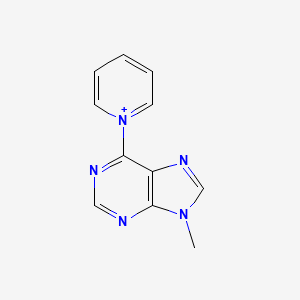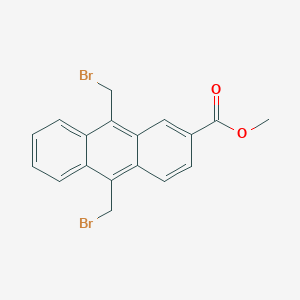
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of a dioxaphosphinan ring, which is a six-membered ring containing oxygen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of dodecanol with a phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and an alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the phosphorus atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction leads to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phosphorus atom can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one: This compound has a similar dioxaphosphinan ring structure but with different substituents.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it suitable for applications where hydrophobic interactions are important, such as in surfactants and lubricants.
Propriétés
Numéro CAS |
189192-76-5 |
|---|---|
Formule moléculaire |
C15H31O4P |
Poids moléculaire |
306.38 g/mol |
Nom IUPAC |
2-dodecyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-ol |
InChI |
InChI=1S/C15H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-20(17)18-13-15(16)14-19-20/h15-16H,2-14H2,1H3 |
Clé InChI |
MYILKLAPFAEZMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCP1(=O)OCC(CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)

![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)






